molecular formula C12H16N2O3 B8563417 Tert-butyl [2-oxo-2-(pyridin-4-yl)ethyl]carbamate

Tert-butyl [2-oxo-2-(pyridin-4-yl)ethyl]carbamate

Cat. No.: B8563417
M. Wt: 236.27 g/mol
InChI Key: YIUGRGNVKORTOL-UHFFFAOYSA-N
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Description

Tert-butyl [2-oxo-2-(pyridin-4-yl)ethyl]carbamate is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

tert-butyl N-(2-oxo-2-pyridin-4-ylethyl)carbamate

InChI

InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14-8-10(15)9-4-6-13-7-5-9/h4-7H,8H2,1-3H3,(H,14,16)

InChI Key

YIUGRGNVKORTOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=CC=NC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Bromopyridine hydrochloride (1.1 g, 5.7 mmol) was treated with 5% Na2CO3 (aq, 35 mL) and the solution extracted with CH2Cl2 (3×15 mL). The extracts were combined, dried (Na2SO4), filtered and concentrated in vacuo to yield a oil. The oil was dried under high vacuum before the flask was flushed with nitrogen and then immediately dissolved in dry THF (15 mL). To this solution was added isopropylmagnesium chloride (2.6 M solution in ether, 2.2 mL, 5.7 mmol) dropwise under nitrogen. The resulting dark solution was stirred at room temperature for 1.5 h during which time a precipitate formed. Meanwhile, to a chilled (ice/acetone bath) suspension of tert-butyl {2-[methoxy(methyl)amino]-2-oxoethyl}carbamate (1.0 g, 4.6 mmol) in THF (10 mL) was added isopropylmagnesium chloride (2.6 M solution in ether, 1.8 mL, 4.7 mmol) dropwise. The resulting solution was stirred for 10 minutes before being added to the aryl Grignard initially generated. The mixture was stirred at room temperature overnight, diluted with water (25 mL) and brine (25 mL) and extracted with ethyl acetate (3×35 mL). The organic layers were dried (MgSO4), filtered and concentrated in vacuo to yield a yellow residue. The material was purified by flash chromatography (Biotage SP4, 40 g cartridge, 1 gradient CV hexanes, 0-100% EtOAc in hexanes 10 CV, hold for 5 CV) to give tert-butyl [2-oxo-2-(pyridin-4-yl)ethyl]carbamate as a yellow oil (785 mg yield 52%). 1H-NMR (400 MHz, CDCl3): δ 1.47 (s, 9H), 4.65 (d, 2H, J 4.6 Hz), 7.71-7.74 (m, 2H), 8.83-8.86 (m, 2H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
1.8 mL
Type
reactant
Reaction Step Four
[Compound]
Name
aryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Six
Name
brine
Quantity
25 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

4-Bromopyridine hydrochloride (1.1 g, 5.7 mmol) was treated with 5% Na2CO3 (aq, 35 mL) and the solution extracted with CH2Cl2 (3×15 mL). The extracts were combined, dried (Na2SO4), filtered and concentrated in vacuo to yield a oil. The oil was dried under high vacuum before the flask was flushed with nitrogen and then immediately dissolved in dry THF (15 mL). To this solution was added isopropylmagnesium chloride (2.6 M solution in ether, 2.2 mL, 5.7 mmol) dropwise under nitrogen. The resulting dark solution was stirred at room temperature for 1.5 h during which time a precipitate formed. Meanwhile, to a chilled (ice/acetone bath) suspension of tert-butyl{2-[methoxy(methyl)amino]-2-oxoethyl}carbamate (1.0 g, 4.6 mmol) in THF (10 mL) was added isopropylmagnesium chloride (2.6 M solution in ether, 1.8 mL, 4.7 mmol) dropwise. The resulting solution was stirred for 10 minutes before being added to the aryl Grignard initially generated. The mixture was stirred at room temperature overnight, diluted with water (25 mL) and brine (25 mL) and extracted with ethyl acetate (3×35 mL). The organic layers were dried (MgSO4), filtered and concentrated in vacuo to yield a yellow residue. The material was purified by flash chromatography (Biotage SP4, 40 g cartridge, 1 gradient CV hexanes, 0-100% EtOAc in hexanes 10 CV, hold for 5 CV) to give tert-butyl[2-oxo-2-(pyridin-4-yl)ethyl]carbamate as a yellow oil (785 mg yield 52%). 1H-NMR (400 MHz, CDCl3): δ 1.47 (s, 9H), 4.65 (d, 2H, J 4.6 Hz), 7.71-7.74 (m, 2H), 8.83-8.86 (m, 2H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
1.8 mL
Type
reactant
Reaction Step Four
[Compound]
Name
aryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Six
Name
brine
Quantity
25 mL
Type
solvent
Reaction Step Six

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